3-(2-Methoxybenzyl)-2-thioxoimidazolidin-4-one
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Description
3-(2-Methoxybenzyl)-2-thioxoimidazolidin-4-one is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a thioxoimidazolidinone derivative that has shown promising results in various scientific research studies. In
Scientific Research Applications
Synthesis and Characterization
A range of novel 2-thioxoimidazolidin-4-one derivatives have been synthesized and characterized for their potential applications in various fields of research. These compounds were prepared through different synthetic pathways, including reactions with sugar aldoses or sugar hydrazones to yield corresponding glycosides, demonstrating the versatility of 2-thioxoimidazolidin-4-one as a core structure for further chemical modifications (Khalifa et al., 2017).
Antimicrobial and Herbicidal Activities
Derivatives of 2-thioxoimidazolidin-4-one have shown promising results in antimicrobial and herbicidal activities. Certain compounds exhibited good herbicidal activity against various plants and also demonstrated potential antibacterial effects against clinical strains of Staphylococcus aureus, highlighting their utility in developing new antibacterial drugs and agricultural chemicals (Han et al., 2011); (Subhi et al., 2022).
Potential Anticancer Agents
Some 2-thioxoimidazolidin-4-one derivatives were evaluated for their anticancer properties, showing cytotoxicity against a panel of human tumor cell lines. This suggests their potential as leads for anticancer drug development, offering new avenues for therapeutic intervention in cancer treatment (Penthala et al., 2010).
Antiproliferative and Antimicrobial Properties
Research into Schiff bases derived from 1,3,4-thiadiazole compounds, which share a similar structural motif to 3-(2-Methoxybenzyl)-2-thioxoimidazolidin-4-one, has revealed significant antiproliferative and antimicrobial properties. These findings underscore the importance of thioxoimidazolidinone derivatives in developing new therapeutics with dual functionalities (Gür et al., 2020).
Molecular Docking and Computational Studies
Molecular docking and computational studies have been employed to explore the interaction mechanisms of 3-phenyl-2-thioxoimidazolidin-4-one derivatives with biological targets, such as the Estrogen Receptor, indicating their potential for therapeutic applications in diseases like breast cancer (Vanitha et al., 2021).
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-9-5-3-2-4-8(9)7-13-10(14)6-12-11(13)16/h2-5H,6-7H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXWQAGUTQGOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676712 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(2-Methoxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one |
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